granulatamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

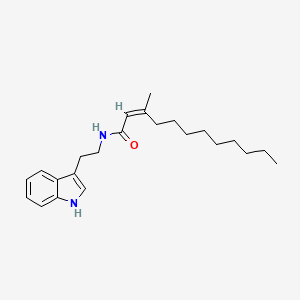

granulatamide A are naturally occurring compounds isolated from marine organisms, specifically from the soft coral species Eunicella. These compounds belong to the class of indole alkaloids and have garnered significant interest due to their unique chemical structure and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: granulatamide A can be synthesized using a well-known procedure developed by Sun and Fürstner. The synthesis involves the condensation of tryptamine with a fatty acid derivative under specific reaction conditions. The process typically includes:

Condensation Reaction: Tryptamine is reacted with a fatty acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The resulting product is purified using chromatographic techniques to obtain pure granulatamides A.

Industrial Production Methods: While the industrial production of granulatamides A is not yet fully established, the synthetic route mentioned above can be scaled up for larger production. The key challenges in industrial production include optimizing reaction conditions and ensuring the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: granulatamide A undergo various chemical reactions, including:

Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of tryptamine derivatives.

Substitution: Formation of halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Granulatamide A has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits moderate cytotoxicity, with notable activity against a range of human tumor cells. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent. In vitro tests demonstrated IC50 values indicating effective concentration levels needed to reduce cell viability significantly .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated, revealing its capability to scavenge free radicals. This activity is crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to mitigate oxidative damage positions it as a candidate for further research in preventive medicine .

Antibacterial Effects

This compound has shown antibacterial activity against several Gram-positive bacteria. For example, it was found to be particularly effective against Bacillus subtilis, with a minimum inhibitory concentration (MIC) indicating significant antibacterial potential. This property suggests possible applications in developing new antimicrobial agents .

Drug Development

The unique chemical structure of this compound, characterized by an indole nucleus and a long fatty acyl chain, makes it a valuable scaffold in drug design. Its structural features allow for modifications that could enhance its biological activities or reduce toxicity. Ongoing research aims to synthesize analogues of this compound to explore their pharmacological profiles and optimize their therapeutic efficacy .

Functionalization Studies

Recent studies have focused on the functionalization of the indole ring in this compound to improve its selectivity and potency against specific targets. This approach involves modifying the compound's side chains to create derivatives with enhanced biological activities. Such structural variations could lead to more effective anticancer or antimicrobial agents .

Case Study 1: Cytotoxicity Assessment

A comprehensive study assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The results indicated that this compound exhibited IC50 values ranging from 5 to 20 µg/mL across different cell lines, demonstrating its potential as a lead compound for anticancer drug development .

Case Study 2: Antioxidant Evaluation

In another investigation, this compound was subjected to assays measuring its ability to scavenge ABTS radicals. The compound displayed significant antioxidant activity with an IC50 value of approximately 36 µM, highlighting its potential role in formulations aimed at reducing oxidative stress-related conditions .

Summary Table of Biological Activities

| Activity | Target | IC50/MIC Values | Remarks |

|---|---|---|---|

| Cytotoxicity | Various human tumor cell lines | 5 - 20 µg/mL | Moderate activity observed |

| Antioxidant | ABTS radical scavenging | IC50 = 36 µM | Significant scavenging ability |

| Antibacterial | Bacillus subtilis | MIC = 125 µM | Effective against Gram-positive bacteria |

Mecanismo De Acción

The mechanism of action of granulatamides A involves their interaction with specific molecular targets and pathways:

Molecular Targets: granulatamide A primarily target enzymes and receptors involved in cellular signaling.

Pathways Involved: They modulate pathways related to oxidative stress, apoptosis, and cell proliferation. For example, granulatamides A have been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparación Con Compuestos Similares

granulatamide A can be compared with other indole alkaloids such as:

Granulatamides B: Similar in structure but with variations in the side chain.

Indole-3-carbinol: Another indole derivative with anticancer properties.

Tryptamine: The parent compound from which granulatamides A are derived.

Uniqueness: this compound are unique due to their specific fatty acid side chain, which imparts distinct biological activities compared to other indole alkaloids. Their ability to modulate multiple cellular pathways makes them promising candidates for further research and development.

Propiedades

Fórmula molecular |

C23H34N2O |

|---|---|

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

(Z)-N-[2-(1H-indol-3-yl)ethyl]-3-methyldodec-2-enamide |

InChI |

InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-9-12-19(2)17-23(26)24-16-15-20-18-25-22-14-11-10-13-21(20)22/h10-11,13-14,17-18,25H,3-9,12,15-16H2,1-2H3,(H,24,26)/b19-17- |

Clave InChI |

OJKZELGKDKBJTP-ZPHPHTNESA-N |

SMILES isomérico |

CCCCCCCCC/C(=C\C(=O)NCCC1=CNC2=CC=CC=C21)/C |

SMILES canónico |

CCCCCCCCCC(=CC(=O)NCCC1=CNC2=CC=CC=C21)C |

Sinónimos |

granulatamide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.